1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18-10-13(12-8-4-5-9-14(12)18)17-15(19)16-11-6-2-3-7-11/h4-5,8-11H,2-3,6-7H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICGOJPRASVYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxaldehyde with cyclopentylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired urea derivative. Common reagents used in this synthesis include methanesulfonic acid and phenylhydrazine hydrochloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-Cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1-methylindole group distinguishes it from pyridopyrimidine (e.g., 32c) or azetidinone (e.g., 4c)-based analogs.
- The cyclopentyl group is shared with 32c and 4c but contrasts with phenyl or thiadiazole substituents in other analogs.
Physicochemical Properties
Key Observations :
- High melting points in pyridopyrimidine derivatives (e.g., 32c) suggest strong crystal lattice interactions.
- The cyclopentyl group in the target compound may enhance lipophilicity compared to phenyl-substituted analogs.
Key Observations :
- The indole-urea scaffold is associated with kinase targeting (e.g., ERK in 32c) and antiproliferative effects.
- Substituents critically modulate activity: electron-withdrawing groups (e.g., CF3 in 32c) enhance target affinity, while bulky cyclopentyl groups may improve bioavailability.
Biological Activity
1-Cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-infective research. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
This compound is an indole derivative that exhibits a range of biological activities. Its mechanism of action primarily involves:
- Receptor Binding : Indole derivatives are known to bind with high affinity to various receptors, which can modulate cellular responses and signaling pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells through cell cycle arrest at the G2/M phase. This is associated with the inhibition of tubulin polymerization, akin to the action of colchicine.
Biochemical Pathways
The compound influences several biochemical pathways, including:
- Apoptosis Pathway : Induction of programmed cell death in cancer cells.
- Microtubule Dynamics : Inhibition of tubulin polymerization disrupts microtubule formation, which is critical for cell division and stability.
In Vitro Studies
Research has demonstrated that this compound possesses significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound exhibited activity against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines. The results indicated that it can effectively inhibit cell growth in a dose-dependent manner .
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison was made with similar indole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methylindole-3-carboxaldehyde | Lacks cyclopentyl group | Lower affinity for receptor binding |
| 1-Cyclopentyl-3-(1H-indol-2-yl)urea | Substitution at C-2 position | Altered biological activity compared to C-3 substitution |
| 1-Cyclopentyl-3-(1-methylindol-3-yl)urea | Present cyclopentyl group | Enhanced binding affinity and biological activity |
This table illustrates how structural modifications can significantly impact the biological efficacy of indole derivatives.
Anticancer Activity
A study focused on the effects of similar indole derivatives reported that compounds with structural similarities to this compound demonstrated potent anticancer properties. For example, one derivative was found to inhibit tumor growth in S180 homograft models, suggesting potential for therapeutic applications in oncology .
Antimicrobial Properties
In addition to anticancer effects, research has indicated that indole derivatives exhibit antimicrobial properties. The compound was investigated for its ability to inhibit bacterial growth, showing promising results against various strains . This suggests a dual role in both cancer therapy and infectious disease management.
Q & A
Basic Question
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify connectivity, e.g., indole NH (~10 ppm) and cyclopentyl protons (1.5–2.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., urea carbonyl interactions). SHELX software refines crystallographic data to confirm bond lengths/angles .
Advanced Insight : Dynamic NMR (DNMR) detects hindered rotation in the urea moiety, critical for assessing conformational stability in solution .
What biological targets are associated with this compound, and how is its mechanism of action studied?
Advanced Question
- Kinase Inhibition : The indole moiety may interact with ATP-binding pockets in kinases (e.g., Aurora kinases). IC values are determined via fluorescence polarization assays .
- Cellular Uptake : Radiolabeled -urea derivatives track intracellular accumulation in cancer cell lines (e.g., MCF-7), with LC-MS quantification .
Methodological Challenge : False positives in high-throughput screens are mitigated using counter-screens (e.g., thermal shift assays) .
How do computational methods guide the design of derivatives with enhanced selectivity?
Advanced Question
- Density Functional Theory (DFT) : Calculates electron density maps to predict binding affinities. For example, cyclopentyl group modifications improve steric complementarity with hydrophobic kinase pockets .
- Molecular Dynamics (MD) : Simulates urea backbone flexibility to optimize hydrogen bonding with residues like Lys89 in target proteins .
Case Study : Virtual screening of 50 derivatives identified 3 candidates with 5-fold higher selectivity for EGFR mutants .
How are contradictory data in solubility and bioactivity reconciled during preclinical studies?
Advanced Question
- Solubility Discrepancies : Apparent solubility in DMSO (>10 mM) vs. PBS (<50 µM) necessitates formulation studies (e.g., nanoemulsions or cyclodextrin complexes) .
- Bioactivity Variability : Batch-to-batch purity differences (e.g., residual solvents) are addressed via QC protocols (HPLC-UV/MS) and standardized cell culture conditions .
What advanced applications exist for this compound in targeted drug delivery?
Advanced Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
